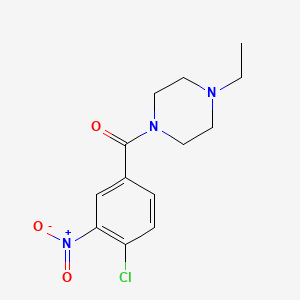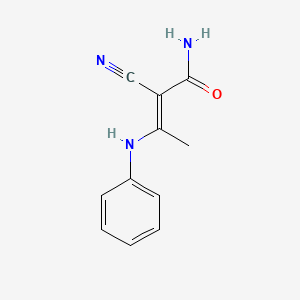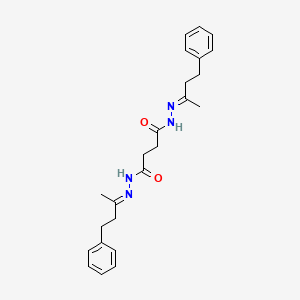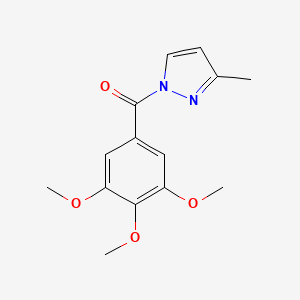![molecular formula C13H17N3O5S B5885601 N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as NPEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPEM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in cancer cells, inflammatory cells, and neurons. CA IX plays a crucial role in regulating pH homeostasis, and its overexpression is associated with tumor progression, inflammation, and neurodegeneration. This compound binds to the active site of CA IX and inhibits its enzymatic activity, leading to the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokines in inflammatory cells, and the reduction of oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CA IX activity, the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokines in inflammatory cells, and the reduction of oxidative stress and inflammation in neurons. Additionally, this compound has been found to have low toxicity and high selectivity towards CA IX, making it a promising therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
実験室実験の利点と制限
The advantages of using N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments include its high selectivity towards CA IX, its low toxicity, and its potential therapeutic applications in various fields. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
Several future directions for the study of N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide include the development of new synthesis methods to reduce its cost and increase its yield, the optimization of its dosage and administration route for its potential therapeutic applications, the evaluation of its efficacy in vivo using animal models, and the investigation of its potential as a diagnostic and imaging agent for cancer and neurological disorders. Additionally, the study of the structure-activity relationship of this compound and its analogs may lead to the development of more potent and selective CA IX inhibitors with improved therapeutic properties.
合成法
Several methods have been reported for the synthesis of N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, including the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of triethylamine, and the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of sodium hydroxide. The reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of triethylamine has been reported to be the most efficient method for the synthesis of this compound.
科学的研究の応用
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(3-nitrophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)15(10-13(17)14-7-2-3-8-14)11-5-4-6-12(9-11)16(18)19/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIZZPTSDUTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)

![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)